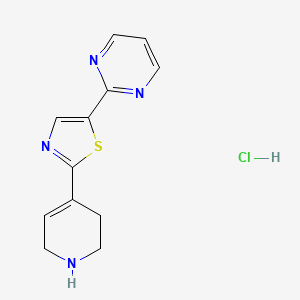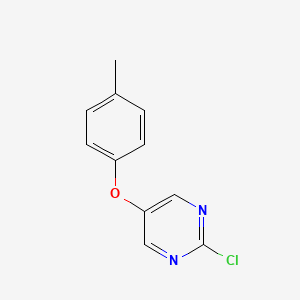
2-Chloro-5-(p-tolyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(p-tolyloxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of many biologically active molecules, including nucleic acids. This compound is characterized by the presence of a chlorine atom at the 2-position and a p-tolyloxy group at the 5-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(p-tolyloxy)pyrimidine typically involves the nucleophilic substitution reaction of 2-chloropyrimidine with p-tolyloxy compounds. One common method involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate in a mixture of acetonitrile and dimethylformamide .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step synthesis processes that can be scaled up. These methods may include the use of catalytic amounts of palladium chloride in the presence of aqueous sodium carbonate at elevated temperatures to facilitate the coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(p-tolyloxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions with aryl boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium carbonate, acetonitrile, dimethylformamide.
Coupling Reactions: Palladium chloride, aqueous sodium carbonate, aryl boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield 2,5-disubstituted pyrimidines .
Applications De Recherche Scientifique
2-Chloro-5-(p-tolyloxy)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active pyrimidine derivatives.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological pathways. For example, some pyrimidine derivatives act as inhibitors of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Methoxy-5-bromopyrimidine
- 2,4,5-Trisubstituted pyrimidines
Comparison: 2-Chloro-5-(p-tolyloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
2-chloro-5-(4-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3 |
Clé InChI |
SQRHTRGBOIOEJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CN=C(N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


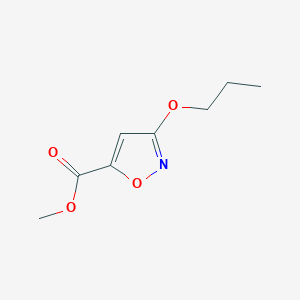
![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)
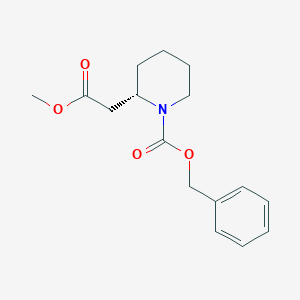
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde](/img/structure/B11778409.png)
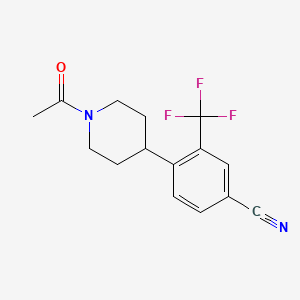

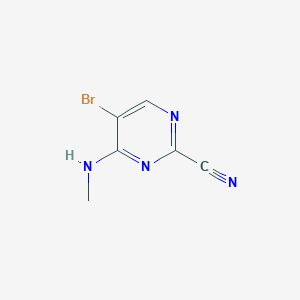
![1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11778417.png)
![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
